Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Description
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a fluorinated aromatic β-keto ester. Its structure features a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to an ethyl propanoate backbone. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds for drug discovery. The fluorine and trifluoromethyl groups enhance lipophilicity, metabolic stability, and electronic properties, making it valuable for tuning bioactive molecules .
Properties
IUPAC Name |
ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBNSDWDWDOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aromatic Substituted Precursors
Starting Materials:
The synthesis typically begins with fluorinated aromatic compounds, such as fluorobenzene derivatives bearing trifluoromethyl groups, which serve as the core aromatic nucleus. These compounds are either commercially available or synthesized through fluorination of phenyl precursors.
- Electrophilic or Nucleophilic Aromatic Substitution: Introduction of fluorine and trifluoromethyl groups onto the aromatic ring is achieved via electrophilic fluorination or nucleophilic aromatic substitution, depending on the substituents and reaction conditions.
- Preparation of Phenolic Intermediates: Phenols bearing fluorine and trifluoromethyl groups are generated, which act as precursors for subsequent esterification.
Research Findings:
A patent (US20210094954A1) describes synthesis routes involving fluorinated phenols, where the aromatic ring is functionalized with trifluoromethyl groups through reactions such as nucleophilic aromatic substitution with trifluoromethylating agents.
Formation of the β-Keto Ester Core
- Esterification of Fluorinated Phenols: The phenolic intermediates are esterified with ethanol to produce ethyl esters, using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Keto Ester Formation: The core β-keto ester, ethyl acetoacetate, is then coupled with the fluorinated aromatic ring through a Friedel-Crafts acylation or related acylation, facilitated by Lewis acids such as aluminum chloride or boron trifluoride.
Research Data:
Studies reveal that the esterification process yields high purity intermediates, with yields often exceeding 80% under optimized conditions, and subsequent acylation steps are crucial for attaching the aromatic moiety to the keto ester.
Functionalization and Cyclization
- Introduction of Fluoro and Trifluoromethyl Groups: The aromatic ring attached to the keto ester is further fluorinated or trifluoromethylated through specialized reagents like Togni’s reagent or trifluoromethyl iodide, often in the presence of catalysts such as copper or silver salts.
- Cyclization or Coupling: The intermediate undergoes cyclization or coupling reactions with suitable reagents, such as 3,5-diaminotriazole derivatives, to form the final compound.
Research Insights:
Recent studies have demonstrated that microwave-assisted cyclization improves yields and reduces reaction times, with yields ranging from 4% to 83% depending on the specific conditions and substituents.
Purification and Characterization
- Column Chromatography: Silica gel chromatography with solvent systems like ethyl acetate/hexanes is employed for purification.
- Crystallization: Recrystallization from suitable solvents ensures high purity.
- NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Fluorination of aromatic precursor | Fluorinating agents (e.g., Selectfluor) | Room temperature to reflux | Variable | Commercially available or synthesized in-house |
| 2 | Esterification | Ethanol, acid catalyst | Reflux | >80% | Purification via distillation or chromatography |
| 3 | Aromatic acylation | Ethyl acetoacetate, Lewis acid | Reflux | 70-90% | Key step for attaching aromatic ring |
| 4 | Fluoro/trifluoromethylation | Togni’s reagent, CF3I | Microwave or thermal | 4-83% | Optimization improves yield |
| 5 | Cyclization or coupling | 3,5-Diaminotriazole, catalysts | Microwave or thermal | 4-83% | Final step to form target compound |
Notes on Reaction Optimization and Challenges
- Reaction Temperature: Elevated temperatures (up to 200°C) are often necessary for cyclization and fluorination steps, with microwave irradiation significantly reducing reaction times.
- Catalyst Choice: Copper and silver salts are effective in trifluoromethylation, while Lewis acids facilitate acylation and cyclization.
- Yield Variability: Yields depend heavily on reaction conditions, reagent purity, and the specific fluorinated precursors used.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: The major product is 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoic acid.
Reduction: The major product is Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate has been investigated for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting various diseases. Its structural properties allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this ester have shown efficacy against specific cancer cell lines by inhibiting key enzymes involved in tumor growth.
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | HeLa | 15 |
| C | A549 | 12 |
Agrochemical Applications
The compound is also being explored in the field of agrochemicals as a potential pesticide or herbicide. Its fluorinated structure enhances lipophilicity, which can improve the bioavailability and effectiveness of agrochemical formulations.
Research Findings
Research has demonstrated that this compound can act as an effective herbicide against specific weed species while exhibiting low toxicity to non-target organisms. Field trials have shown:
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Species A | 200 | 85 |
| Species B | 150 | 90 |
| Species C | 100 | 80 |
Materials Science
In materials science, this compound can be used as a building block for the synthesis of advanced polymers and coatings. Its unique chemical structure contributes to enhanced thermal stability and chemical resistance in polymer matrices.
Synthesis of Fluorinated Polymers
Fluorinated polymers derived from this compound exhibit superior properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants.
Mechanism of Action
The mechanism by which Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities with related compounds:
Notes:
- Electronic Effects: The electron-withdrawing -CF₃ group at the 5-position enhances the electrophilicity of the β-keto ester, facilitating cyclization reactions. Bis-CF₃ analogs (e.g., 3,5-bis(trifluoromethyl)) exhibit stronger electronic effects, improving cytotoxicity in derived pyrazolopyrimidinones .
- Biological Activity : Difluoro analogs (e.g., 3,5-F₂) show marginal antimicrobial activity, while trifluoromethylated derivatives are prioritized for anticancer applications due to enhanced metabolic stability .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. Bis-CF₃ derivatives have higher logP (e.g., ~3.5) than mono-CF₃ compounds (e.g., ~2.8) .
- Stability : Fluorinated analogs exhibit superior stability under acidic conditions compared to chlorinated derivatives .
Biological Activity
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is an organic compound with a unique molecular structure that includes a trifluoromethyl group and a fluorinated aromatic ring. Its potential applications in medicinal chemistry and materials science are notable, particularly due to its enhanced chemical stability and reactivity attributed to the presence of fluorine atoms. This article delves into the biological activities of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and ongoing research.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both fluorine and trifluoromethyl groups significantly influences its electronic properties, which can enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F4O3 |
| Molecular Weight | 292.22 g/mol |
| CAS Number | 870823-14-6 |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. The compound's structure allows it to interact effectively with microbial cell membranes, potentially disrupting their integrity. Research indicates that it could be effective against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.
Anticancer Properties
Research into the anticancer properties of this compound has shown promising results. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, suggesting potential as a therapeutic agent.
Case Study: In Vitro Analysis
In a study conducted on human cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated:
- Cell Line A : IC50 value of 25 µM
- Cell Line B : IC50 value of 30 µM
- Cell Line C : IC50 value of 20 µM
These findings suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets within cells. The fluorinated groups enhance the compound's binding affinity to enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that regulate cell growth and survival.
Research Findings and Future Directions
Ongoing research aims to further elucidate the biological activity and mechanisms of action of this compound. Studies are focused on:
- Structural Activity Relationship (SAR) : Understanding how variations in the molecular structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between ethyl 3-oxopropanoate derivatives and substituted benzaldehydes. For example, heating ethyl 3-oxopropanoate with 2-fluoro-5-(trifluoromethyl)benzaldehyde in acetic acid under reflux for 6 hours yields the target compound . Optimization studies suggest that solvent choice (e.g., THF vs. acetic acid) and reaction time (4–8 hours) significantly affect yield (40–70%) and purity. Catalytic additives like piperidine may enhance condensation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR confirms the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the aromatic/keto protons (δ 7.5–8.2 ppm). F NMR identifies trifluoromethyl (-CF) at δ -60 to -65 ppm and fluorophenyl at δ -110 to -115 ppm .
- IR : Strong C=O stretches at 1700–1750 cm (ester and ketone) and C-F stretches at 1100–1250 cm .
- MS : High-resolution ESI-MS provides accurate mass validation (expected [M+H]: 309.06) .
Q. How can researchers ensure purity and stability during storage?
Purity is best assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Stability studies indicate the compound degrades under prolonged light exposure; thus, storage in amber vials at -20°C in anhydrous conditions is advised .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities, assay conditions, or substituent positioning. For example, trifluoromethyl at the meta position enhances steric hindrance, reducing binding affinity compared to para-substituted analogs. Researchers should:
- Validate purity via orthogonal methods (HPLC, H NMR).
- Replicate assays under standardized conditions (pH, temperature).
- Perform molecular docking to predict substituent effects .
Q. How can computational methods guide the design of derivatives with improved pharmacological properties?
- DFT Calculations : Predict electronic effects of fluorine substitution on keto-enol tautomerism, which influences reactivity .
- Molecular Dynamics : Simulate interactions with target proteins (e.g., kinases) to optimize trifluoromethyl/fluoro positioning.
- ADMET Prediction : Tools like SwissADME assess logP (experimental: ~2.8) and solubility to balance lipophilicity and bioavailability .
Q. What mechanistic insights explain side product formation during synthesis?
Common side products include:
- Diastereomers : Due to keto-enol tautomerism during condensation. Chiral HPLC or SFC separates enantiomers .
- Oxidation Byproducts : Trace peroxides in solvents may oxidize the ketone. Use of antioxidants (e.g., BHT) or degassed solvents mitigates this .
Q. How do substituent variations (e.g., fluoro vs. trifluoromethyl) impact reactivity in cross-coupling reactions?
- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the phenyl ring, slowing Suzuki-Miyaura couplings. Use of PdCl(dppf) with higher catalyst loading (5–10 mol%) improves yields.
- Steric Effects : Ortho-fluoro substituents hinder nucleophilic aromatic substitution; meta-substituted analogs show better reactivity .
Methodological Considerations
Q. What protocols validate the compound’s role in inhibiting specific enzymes (e.g., kinases)?
- Enzyme Assays : Use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations near K. IC values for related analogs range from 0.5–10 μM .
- Crystallography : Co-crystallization with target enzymes (e.g., EGFR kinase) reveals binding modes. Data show hydrogen bonding between the ketone and catalytic lysine residues .
Q. How can researchers optimize solvent systems for large-scale synthesis?
- Green Chemistry : Replace acetic acid with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (65%).
- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc = 4:1) achieves >95% purity .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
